Cas no 922467-34-3 (4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide)

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide structure
922467-34-3 structure
商品名:4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide
CAS番号:922467-34-3
MF:C21H20N2O3S3
メガワット:444.590101242065
CID:5448466
PubChem ID:41611836

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 化学的及び物理的性質

名前と識別子

    • 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide
    • AKOS024479292
    • 922467-34-3
    • 4-benzylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
    • 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
    • F2984-0138
    • VU0507029-1
    • 4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide
    • インチ: 1S/C21H20N2O3S3/c24-19(11-6-12-29(25,26)14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)27-13-18(20)28-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
    • InChIKey: PHJNPNXMHBWNDY-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1)(CCCC(NC1=NC2C3C=CC=CC=3SCC=2S1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 444.06360602g/mol
  • どういたいしつりょう: 444.06360602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 138Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2984-0138-20mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F2984-0138-5μmol
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F2984-0138-75mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
75mg
$208.0 2023-04-28
Life Chemicals
F2984-0138-50mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F2984-0138-4mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F2984-0138-2mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F2984-0138-3mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F2984-0138-10μmol
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F2984-0138-20μmol
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F2984-0138-15mg
4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide
922467-34-3 90%+
15mg
$89.0 2023-04-28

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 関連文献

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamideに関する追加情報

4-Phenylmethanesulfonyl-N-{4H-Thiochromeno[4,3-d][1,3]Thiazol-2-yl}Butanamide: A Comprehensive Overview

4-Phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide (CAS No. 922467-34-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiochromene core and a thiazole moiety, both of which contribute to its potential biological activities and therapeutic applications.

The thiochromene moiety, a sulfur-containing analog of chromene, is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of this moiety in 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide suggests that it may exhibit similar beneficial effects. Additionally, the thiazole ring is a common structural element in many biologically active compounds, often associated with antimicrobial and antifungal activities.

The sulfonyl group (-SO2-) attached to the phenyl ring further enhances the compound's reactivity and solubility properties. This functional group is known to increase the polarity and hydrogen-bonding capabilities of the molecule, which can be crucial for its interaction with biological targets such as enzymes and receptors.

Recent studies have explored the potential therapeutic applications of 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide. One notable area of research is its anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

A study published in the Journal of Medicinal Chemistry in 2021 reported that 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide exhibits potent cytotoxic effects against MCF-7 breast cancer cells. The researchers found that the compound selectively targets these cells by disrupting mitochondrial function and activating caspase-dependent apoptosis pathways. These findings suggest that this compound could be a promising lead for the development of novel anticancer agents.

Beyond its anticancer properties, 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide has also shown potential in other therapeutic areas. For instance, preliminary studies have indicated that it may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could make it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its biological activities, the chemical stability and pharmacokinetic properties of 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide have been investigated. Studies have shown that it exhibits good stability under various conditions and has favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic effects over time.

The synthesis of 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide has been optimized to improve yield and purity. Various synthetic routes have been explored, with one efficient method involving the condensation of 2-aminothiochrome with phenylmethyl sulfonyl chloride followed by reaction with butyric acid chloride. This multi-step process allows for precise control over the formation of the desired product and minimizes side reactions.

In conclusion, 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide (CAS No. 922467-34-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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